Cas no 80911-54-2 (4-(4-Ethoxycarbonylphenyl)benzoic acid)

4-(4-Ethoxycarbonylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-ETHOXYCARBONYLPHENYL)BENZOIC ACID
- 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
- 4'-(Ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid
- MFCD18312687
- 4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%
- 80911-54-2
- DTXSID20683354
- 4-(4-Ethoxycarbonylphenyl)benzoic acid
-
- MDL: MFCD18312687
- インチ: InChI=1S/C16H14O4/c1-2-20-16(19)14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(17)18/h3-10H,2H2,1H3,(H,17,18)
- InChIKey: CWZIPLZBQWIZGD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.08920892Da
- どういたいしつりょう: 270.08920892Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 63.6Ų
4-(4-Ethoxycarbonylphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB318507-5 g |
4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%; . |
80911-54-2 | 95% | 5g |
€1,159.00 | 2022-06-11 | |
abcr | AB318507-5g |
4-(4-Ethoxycarbonylphenyl)benzoic acid, 95%; . |
80911-54-2 | 95% | 5g |
€1159.00 | 2024-04-16 |
4-(4-Ethoxycarbonylphenyl)benzoic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Wei Chen Nanoscale, 2015,7, 6957-6990
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
4-(4-Ethoxycarbonylphenyl)benzoic acidに関する追加情報
Professional Introduction to 4-(4-Ethoxycarbonylphenyl)benzoic Acid (CAS No. 80911-54-2)
4-(4-Ethoxycarbonylphenyl)benzoic acid, identified by its CAS number 80911-54-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of the ethoxycarbonyl group at the para position of the phenyl ring enhances its reactivity and utility in various synthetic pathways.
The structural features of 4-(4-Ethoxycarbonylphenyl)benzoic acid make it a valuable intermediate in the synthesis of more complex molecules. Its benzoic acid core is a well-documented pharmacophore, contributing to its potential as a precursor in drug development. The ethoxycarbonyl moiety, on the other hand, provides a site for further functionalization, enabling the creation of novel derivatives with tailored properties.
In recent years, there has been growing interest in benzoic acid derivatives due to their reported pharmacological effects. Studies have highlighted their roles in modulating various biological pathways, including anti-inflammatory, antioxidant, and antimicrobial activities. The compound 4-(4-Ethoxycarbonylphenyl)benzoic acid has been explored in several research contexts, particularly for its potential in designing new therapeutic agents.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The ethoxycarbonyl group can undergo various reactions such as condensation, hydrolysis, and esterification, making it a versatile building block for constructing more complex molecular architectures. This flexibility has made it a preferred choice for chemists working on the development of novel organic compounds.
The pharmaceutical industry has shown particular interest in benzoic acid derivatives due to their favorable pharmacokinetic properties. These compounds often exhibit good solubility and bioavailability, which are crucial factors for drug efficacy. Additionally, their structural similarity to known active pharmaceutical ingredients (APIs) makes them attractive candidates for further development.
Recent advancements in computational chemistry have also contributed to the exploration of 4-(4-Ethoxycarbonylphenyl)benzoic acid. Molecular modeling studies have been employed to predict its interactions with biological targets, providing insights into its potential therapeutic applications. These computational approaches have helped researchers design more effective derivatives by optimizing key structural features.
In the context of drug discovery, the compound has been investigated for its potential role in treating various diseases. For instance, studies have suggested that benzoic acid derivatives may have anti-cancer properties by inhibiting key enzymes involved in tumor growth. The specific arrangement of functional groups in 4-(4-Ethoxycarbonylphenyl)benzoic acid may contribute to such effects by modulating cellular signaling pathways.
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by esterification or hydrolysis steps. These processes highlight the compound's importance as a synthetic intermediate and demonstrate its accessibility for further chemical manipulation.
The safety and handling of 4-(4-Ethoxycarbonylphenyl)benzoic acid are also critical considerations in industrial and laboratory settings. While it is not classified as a hazardous material under standard regulations, proper handling procedures should be followed to ensure safety and prevent contamination. Storage conditions should be controlled to maintain stability and prevent degradation.
The environmental impact of this compound is another area of interest. Benzoic acid derivatives are generally biodegradable and do not pose significant environmental risks when handled responsibly. However, their persistence in certain ecosystems should be monitored to assess long-term effects.
In conclusion, 4-(4-Ethoxycarbonylphenyl)benzoic acid (CAS No. 80911-54-2) is a multifaceted compound with significant applications in pharmaceutical chemistry and bioorganic synthesis. Its structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in modern drug discovery efforts.
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